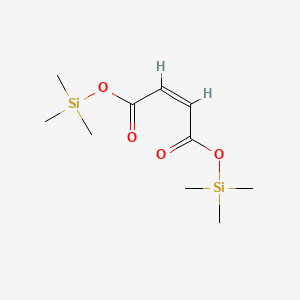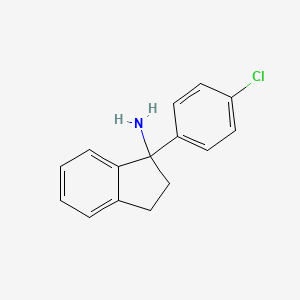
1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorophenyl group attached to the indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 4-chlorobenzyl chloride with indan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to accelerate the reaction and improve selectivity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: New derivatives with substituted functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-2,3-dihydro-1H-inden-1-amine
- 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-amine
- 1-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-amine
Comparison: 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic profiles, which can be advantageous in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C15H14ClN |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15(17)10-9-11-3-1-2-4-14(11)15/h1-8H,9-10,17H2 |
Clé InChI |
NDVVGDCRJFUZFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C21)(C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


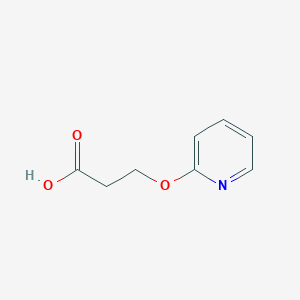
![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)

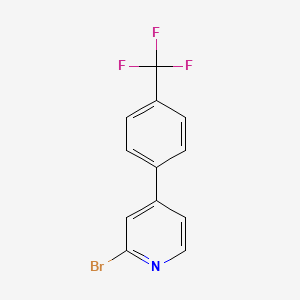
![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
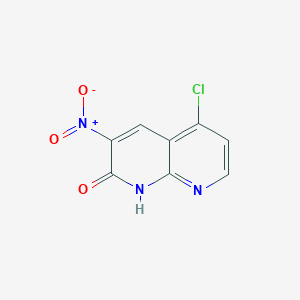
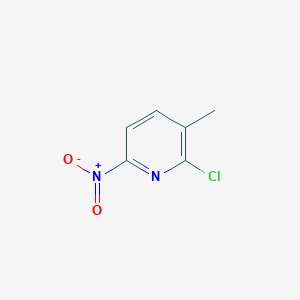
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
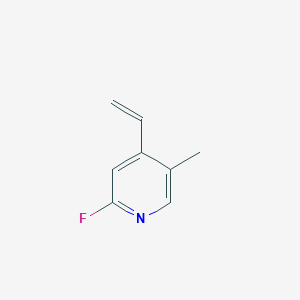
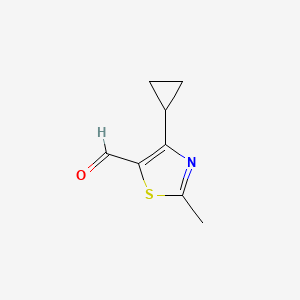

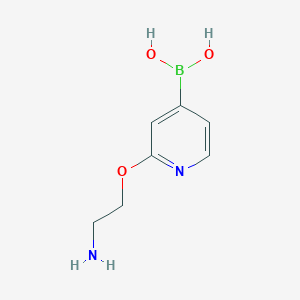
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
